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molecular formula C7H4F3NO2 B1630513 3-Nitrobenzotrifluoride CAS No. 98-46-4

3-Nitrobenzotrifluoride

Cat. No. B1630513
M. Wt: 191.11 g/mol
InChI Key: WHNAMGUAXHGCHH-UHFFFAOYSA-N
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Patent
US04831193

Procedure details

To a stirred mixture of benzotrifluoride (80.0 g, 0.55 m) and concentrated sulphuric acid (200 ml) was added fuming nitric acid (95% w/w; 29.3 ml, 44.0 g, 1.2 equivalents) over 30 minutes, maintaining the temperature of the stirred reaction mixture at between 20° and 30° by means of external cooling. After completion of the addition, stirring was continued at room temperature for a further hour and then the reaction mixture was poured onto a mixture of ice (1 kg) and water (100 ml). The resultant mixture was extracted with dichloromethane (2×250 ml) and the combined extracts washed with water (2×100 ml). The organic solution was then dried (over MgSO4) and evaporated under reduced pressure at 30° to give 3-nitrobenzotrifluoride (102 g, 94.0% w/w by GLC assay, 91% yield), as a pale-yellow oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
29.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([F:10])([F:9])[F:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[N+:16]([O-])([OH:18])=[O:17]>O>[N+:16]([C:3]1[CH:2]=[C:1]([C:7]([F:10])([F:9])[F:8])[CH:6]=[CH:5][CH:4]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(F)(F)F
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
29.3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the stirred reaction mixture at between 20° and 30° by means of external cooling
ADDITION
Type
ADDITION
Details
After completion of the addition
WAIT
Type
WAIT
Details
was continued at room temperature for a further hour
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with dichloromethane (2×250 ml)
WASH
Type
WASH
Details
the combined extracts washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was then dried (over MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure at 30°

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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